Cas no 693-97-0 (5-methyl-1,2-thiazole)

5-methyl-1,2-thiazole is a versatile heterocyclic compound with significant applications in organic synthesis. It offers enhanced reactivity and selectivity in various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the methyl group imparts stability and improves solubility, facilitating its use in diverse reaction conditions.
5-methyl-1,2-thiazole structure
5-methyl-1,2-thiazole structure
Product Name:5-methyl-1,2-thiazole
CAS No:693-97-0
MF:C4H5NS
MW:99.1541993618011
CID:506196
PubChem ID:136500
Update Time:2025-07-28

5-methyl-1,2-thiazole Chemical and Physical Properties

Names and Identifiers

    • Isothiazole, 5-methyl-
    • 5-methyl-1,2-thiazole
    • 5-Methyl-isothiazole
    • 2,5-Dimethyl-isothiazolium
    • 5-Methyl-isothiazol
    • 5-Methylisothiazole
    • Isothiazole,5-methyl
    • Methyl-5 isothiazol
    • Methyl-5 isothiazole
    • LBBKWEDRPDGXPM-UHFFFAOYSA-N
    • InChI=1/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H
    • AKOS006282604
    • Q24736902
    • MFCD00003160
    • 5-methylthioisoxazole
    • DTXSID90219361
    • EN300-107794
    • 693-97-0
    • Inchi: 1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3
    • InChI Key: LBBKWEDRPDGXPM-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C

Computed Properties

  • Exact Mass: 99.01430
  • Monoisotopic Mass: 99.01427034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 1.45150

5-methyl-1,2-thiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-methyl-1,2-thiazole Suppliers

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(CAS:693-97-0)5-methyl-1,2-thiazole
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:25
Price ($):763.0
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Additional information on 5-methyl-1,2-thiazole

Introduction to 5-methyl-1,2-thiazole (CAS No. 693-97-0)

5-methyl-1,2-thiazole, with the chemical formula C₅H₆NS, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number 693-97-0, belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their role in medicinal chemistry. The presence of a methyl group at the 5-position of the thiazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and material science applications.

The thiazole core in 5-methyl-1,2-thiazole is a six-membered aromatic ring consisting of two carbon atoms, one nitrogen atom, and one sulfur atom. This structural motif is inherently stable and exhibits remarkable electronic properties, which contribute to its utility in various chemical transformations. The methyl substituent at the 5-position enhances the compound's lipophilicity, influencing its solubility and interaction with biological targets. Such characteristics have positioned 5-methyl-1,2-thiazole as a key intermediate in synthesizing bioactive molecules with potential therapeutic effects.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in addressing a range of medical conditions. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of compounds incorporating the thiazole scaffold. Specifically, 5-methyl-1,2-thiazole has been investigated for its ability to modulate enzymatic pathways and interfere with disease-related molecular mechanisms. For instance, research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are pivotal in cancer progression.

The pharmaceutical industry has leveraged the structural flexibility of 5-methyl-1,2-thiazole to develop novel therapeutic agents. By functionalizing the nitrogen and sulfur atoms or introducing additional substituents at various positions on the ring, chemists can generate libraries of compounds with tailored biological activities. This approach has led to promising candidates for treating neurological disorders, infectious diseases, and metabolic conditions. The synthesis of these derivatives often involves multi-step organic reactions that highlight the compound's reactivity and synthetic utility.

From a chemical perspective, 5-methyl-1,2-thiazole serves as an excellent precursor for constructing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the creation of pharmacophores that interact selectively with biological receptors or enzymes. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis processes required for industrial applications.

The exploration of 5-methyl-1,2-thiazole extends beyond pharmaceuticals into other areas such as agrochemicals and material science. In agriculture, derivatives of this compound have shown potential as herbicides or fungicides due to their ability to disrupt essential metabolic pathways in pests and pathogens. In material science, its aromatic nature contributes to applications in organic electronics and liquid crystals.

Recent advancements in computational chemistry have further accelerated the study of 5-methyl-1,2-thiazole by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict binding affinities and interactions between thiazole-based compounds and target proteins with high precision. Such computational insights have guided experimental design and optimized drug candidates for clinical trials.

The environmental impact of synthesizing and utilizing 5-methyl-1,2-thiazole is also a critical consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption without compromising yield or purity. Sustainable practices in chemical manufacturing align with global initiatives to promote eco-friendly innovation in all scientific disciplines.

In conclusion,5-methyl-1,2-thiazole (CAS No. 693-97-0) represents a cornerstone in medicinal chemistry due to its structural versatility and biological relevance. Its role as a precursor for numerous bioactive compounds underscores its importance in drug discovery efforts worldwide. As research continues to uncover new applications for this heterocyclic compound,5-methyl-1,2-thiazole will undoubtedly remain at the forefront of scientific exploration across multiple industries.

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(CAS:693-97-0)5-methyl-1,2-thiazole
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Purity:99%
Quantity:1g
Price ($):763.0
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